Yadanziolide C

Description

Natural Origin and Ethnobotanical Significance of Bruceine D

Bruceine D is a naturally occurring chemical compound isolated from the shrub Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family. nih.gov This plant is widely distributed across Southeast Asia and Northern Australia. herbs2000.com The fruits and seeds of Brucea javanica are particularly significant in traditional medicine systems, most notably in Traditional Chinese Medicine where the fruit is known as "Ya-Dan-Zi". nih.govnih.gov

The first recorded medicinal use of Brucea javanica dates back to 1765 in the Chinese medical text, "Omissions from the Grand Materia Medica". herbs2000.com Ethnobotanical records indicate a long history of use for a variety of ailments. Traditionally, it has been employed to treat conditions such as dysentery, malaria, and inflammatory diseases. nih.govnih.gov In China, it has also been used for treating hemorrhoids, and certain cancers. herbs2000.com The leaves of the plant have been used externally as a poultice for conditions like an enlarged spleen, boils, and ringworm. theferns.info The traditional applications of Brucea javanica also extend to its use as an insecticide. herbs2000.com Modern research has begun to validate some of these traditional uses, with studies investigating the pharmacological properties of its constituent compounds, including Bruceine D. nih.govnih.gov

Overview of Quassinoids as a Class of Biologically Active Natural Products

Bruceine D belongs to a large and structurally complex class of natural products known as quassinoids. nih.gov These compounds are degraded triterpenes and are characteristic chemical constituents of plants in the Simaroubaceae family. nih.gov The name "quassinoid" is derived from Quassia amara, the plant from which the first compound of this class, quassin, was isolated.

Quassinoids are renowned for their intensely bitter taste and a wide spectrum of potent biological activities. nih.gov Over 200 different quassinoids have been identified, and they are classified into various types based on their carbon skeletons. nih.gov The diverse pharmacological effects of quassinoids have attracted considerable scientific interest. Research has demonstrated their potential as anticancer, antimalarial, antiviral, and anti-inflammatory agents. nih.govnih.gov The significant bioactivity of these compounds has established the Simaroubaceae family as a valuable source for the discovery of new therapeutic leads. nih.gov Bruceine D is one of the most studied quassinoids, particularly for its antineoplastic properties. nih.govexplorationpub.com

Structure

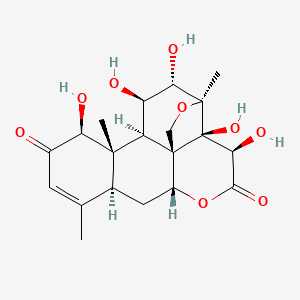

2D Structure

Propriétés

IUPAC Name |

2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMZGKDLMGOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944105 | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21499-66-1 | |

| Record name | Bruceine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Production Methodologies of Bruceine D

Extraction and Purification Techniques from Natural Sources

The primary natural source for the isolation of Bruceine D is the plant Brucea javanica (L.) Merr., a shrub found throughout Southeast Asia. nih.govnih.govresearchgate.net Various parts of the plant, including the fruits, seeds, stems, and leaves, have been found to contain Bruceine D and other related quassinoids. nih.govresearchgate.netresearchgate.netresearchgate.net

The extraction process typically begins with the collection and drying of the plant material, which is then powdered to increase the surface area for solvent extraction. acs.org Common extraction methods employed include maceration and sonication. uin-alauddin.ac.id Maceration, a simple and economical technique, involves soaking the plant material in a solvent for an extended period. uin-alauddin.ac.id Sonication utilizes ultrasonic waves to expedite the extraction process, often resulting in higher yields in a shorter time frame. uin-alauddin.ac.id Solvents such as ethanol (B145695), methanol (B129727), and chloroform (B151607) are frequently used to create crude extracts. researchgate.netacs.orguin-alauddin.ac.idnih.gov For instance, a 96% ethanol solution has been effectively used to extract phenolic compounds, including quassinoids, from B. javanica seeds. uin-alauddin.ac.id

Following initial extraction, a series of purification steps are required to isolate Bruceine D from the complex mixture of phytochemicals. Bioassay-guided fractionation is a common strategy, where the crude extract is separated into fractions, and each fraction is tested for a specific biological activity. nih.govresearchgate.net The most active fractions undergo further separation. This process often involves partitioning the extract between different solvents, such as chloroform and water, to separate compounds based on their polarity. researchgate.netnih.gov

Chromatographic techniques are indispensable for the final purification of Bruceine D. Methods such as solid-phase extraction (SPE) using C18 cartridges and various forms of column chromatography are employed to separate Bruceine D from other closely related quassinoids like bruceine A and bruceantin. researchgate.netacs.org The purity of the isolated compound is then confirmed using spectroscopic methods. nih.gov

Biosynthetic Pathways and Precursors of Bruceine D

Bruceine D, as a quassinoid, originates from the complex triterpenoid (B12794562) biosynthetic pathway. nih.govnumberanalytics.com The biosynthesis of all triterpenoids begins with the precursor 2,3-oxidosqualene (B107256). researchgate.net The initial committed steps in quassinoid biosynthesis are understood to be shared with the biosynthesis of limonoids, another class of triterpenoids. nih.govresearchgate.net

The current model for the early stages of quassinoid biosynthesis involves a three-step conversion of 2,3-oxidosqualene into the key intermediate, melianol (B1676181). nih.govresearchgate.net This sequence is catalyzed by a series of specific enzymes:

Cyclization: An oxidosqualene cyclase (OSC) enzyme catalyzes the cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol. researchgate.net

Oxidation: Two sequential oxidation reactions are then carried out by cytochrome P450 monooxygenases (CYP450s). researchgate.net The first P450 enzyme oxidizes the initial cyclized product to dihydroniloticin (B1180404). researchgate.net

Final Oxidation to Melianol: A second P450 enzyme catalyzes the oxidation of dihydroniloticin to form the protolimonoid melianol. nih.govresearchgate.net

Melianol is considered a crucial branching point intermediate from which the diverse skeletons of both quassinoids and limonoids are derived through further extensive oxidative modifications, including cleavage and rearrangement reactions. nih.govresearchgate.net The specific enzymatic steps that transform melianol into the unique C20 picrasane (B1241345) skeleton of Bruceine D are still under investigation but involve a series of complex, enzyme-catalyzed oxidation, reduction, and rearrangement reactions. numberanalytics.com

Synthetic Approaches and Derivative Development

The complex polycyclic structure and dense oxygenation of Bruceine D present a significant challenge for chemical synthesis. nih.gov Research in this area has focused on both the total synthesis of quassinoid analogs and the structural modification of the natural product to create derivatives with improved properties. researchgate.net

The total synthesis of quassinoids has been a long-standing goal for synthetic chemists for several decades. nih.gov Due to the complexity, many efforts have focused on synthesizing representative members of the family, such as quassin, which shares the core polycyclic scaffold. nih.gov These strategies provide a blueprint for accessing more complex analogs like Bruceine D.

One notable approach involves the rapid construction of the shared polycyclic motif through annulation reactions between two unsaturated carbonyl components. nih.gov For example, a catalytic hydrogen atom transfer (HAT) initiated annulation has been used to efficiently build the tetracyclic core of quassin. nih.gov Such strategies often require numerous steps and careful control of stereochemistry at multiple chiral centers. nih.govnumberanalytics.com While the complete total synthesis of Bruceine D itself is not widely reported, these synthetic routes to its analogs are crucial for creating structural variations that are not accessible from the natural source and for confirming structural assignments. researchgate.netuef.fi

A more common and practical approach to developing novel quassinoid-based agents is the semi-synthesis of derivatives starting from the naturally isolated compound. nih.govresearchgate.net Structural modification of Bruceine D aims to explore the structure-activity relationship (SAR) and potentially enhance its biological activity or improve its pharmacokinetic profile. nih.gov

Preclinical Pharmacological Investigations of Bruceine D

Antineoplastic Activities in Cancer Models (In Vitro and In Vivo)

Bruceine D has demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines and in several in vivo cancer models. explorationpub.com Its anti-cancer effects are often associated with the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis, including PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways. explorationpub.com

Pancreatic Adenocarcinoma Research

Preclinical studies have investigated the effects of Bruceine D on pancreatic adenocarcinoma (PDAC) cells. In vitro studies have shown that Bruceine D inhibits the growth of several pancreatic cancer cell lines, including PANC-1, SW1990, and CAPAN-1. explorationpub.comchemfaces.com Bruceine D has been shown to induce apoptosis in pancreatic adenocarcinoma cell line PANC-1 through the activation of p38-mitogen activated protein kinase. explorationpub.comaacrjournals.org Another study indicated that Bruceine D induced cytotoxicity in Capan-2 cells via the induction of cellular apoptosis involving the mitochondrial pathway. chemfaces.com

In vivo investigations using an orthotopic model of pancreatic cancer in nude mice demonstrated that Bruceine D treatment attenuated tumor weight and size. aacrjournals.org The reduction in tumor weight and size correlated with a decrease in CA19-9, a biomarker associated with pancreatic cancer. aacrjournals.org Bruceine D treatment also suppressed the expression of Ki-67, a marker of cellular proliferation, in pancreatic tumor tissues. aacrjournals.org Furthermore, Bruceine D has been found to enhance the chemosensitivity of gemcitabine (B846) in PDAC cells both in vitro and in vivo, partly by inhibiting the Nrf2 pathway. researchgate.net

Breast Cancer (including Triple-Negative Breast Cancer) Studies

Bruceine D has shown anti-proliferative effects in breast cancer cell lines, including MCF-7 and MDA-MB-231. explorationpub.commdpi.comnih.gov Notably, the proliferation of healthy mammary epithelial cells (MCF-10A) was not significantly affected by Bruceine D in one study. mdpi.comnih.gov

Research specifically focusing on triple-negative breast cancer (TNBC), an aggressive subtype, has explored Bruceine D's effects. In vitro studies using MDA-MB-231 cells revealed that Bruceine D decreased cell viability and reduced migration and invasion by upregulating E-cadherin and downregulating vimentin (B1176767), suggesting a reversal of epithelial-mesenchymal transition (EMT). mdpi.comnih.gov Bruceine D also showed a submicromolar IC50 value in Hs 578T cells, another TNBC cell line. mdpi.comnih.gov

In vivo studies using TNBC-bearing mice demonstrated that Bruceine D significantly suppressed tumor growth and the formation of lung and liver metastases. nih.gov This was associated with a decrease in TNF-α stimulated cancer-associated fibroblast (CAF) activation, reduced collagen fibers and MMPs production, and inhibition of the Notch1-Jagged1/NF-κB(p65) signaling pathway. nih.gov Bruceine D effectively weakened the "tumor-CAF-inflammation" network, disrupting the cross-talk between CAFs and tumor cells under TNF-α stimulation to inhibit TNBC metastasis. nih.gov

Lung Cancer (including Non-Small Cell Lung Cancer) Investigations

Investigations into the effects of Bruceine D on lung cancer have included studies on non-small cell lung cancer (NSCLC). In vitro studies have shown that Bruceine D inhibits the viability of NSCLC cell lines such as A549, NCI-H292, and H460 in a dose-dependent manner. explorationpub.commedchemexpress.comnih.gov Bruceine D induced apoptosis in NSCLC cells, mediated through mechanisms including the ROS/MAPK signaling pathway and the JNK pathway. explorationpub.comnih.govresearchgate.net Bruceine D treatment promoted chromatin condensation, increased Annexin V-positive cell populations, and induced caspase-dependent apoptosis in H460 and A549 cells. medchemexpress.comnih.gov Mechanistically, Bruceine D stimulated the phosphorylation of JNK, and the anti-cancer effects were alleviated by a specific JNK inhibitor. nih.gov

An in vivo study indicated that Bruceine D inhibited the growth of lung cancer xenografts. researchgate.net

Hepatocellular Carcinoma Research

Bruceine D has demonstrated inhibitory effects on hepatocellular carcinoma (HCC) growth both in vitro and in vivo. explorationpub.comnih.govnih.govsci-hub.se In vitro studies showed that Bruceine D dose-dependently inhibited the viability of HCC cells, including HepG2 and Huh7 cells, under hypoxic conditions. nih.gov

Mechanistically, Bruceine D has been shown to inhibit HCC growth by targeting the β-catenin/jagged1 pathways. explorationpub.comnih.gov It induces proteasomes that degrade β-catenin and active β-catenin. explorationpub.com Bruceine D also significantly inhibits the expression of HIF-1α and its subsequently mediated HCC cell metabolism under hypoxic conditions. nih.govnih.gov Bruceine D disrupts the interaction between inhibitor of β-catenin and T-cell factor (ICAT) and β-catenin, promoting β-catenin degradation, which leads to a decrease in HIF-1α expression. nih.govnih.gov Knockdown of ICAT substantially increased resistance to Bruceine D treatment in vitro. nih.govnih.gov

Leukemia (Chronic Myeloid Leukemia) Studies

Preclinical studies have explored the effects of Bruceine D on leukemia, including chronic myeloid leukemia (CML). Bruceine D has been found to exhibit cytotoxic effects against chronic myeloid leukemia K562 cells. explorationpub.comfrontiersin.org Bruceine D induces apoptosis in human chronic myeloid leukemia K562 cells via the mitochondrial pathway. explorationpub.comfrontiersin.org It exerts its anti-tumor activity by inhibiting the phosphorylation of AKT and ERK and inducing cellular apoptosis through the mitochondrial pathway. frontiersin.org

Osteosarcoma Research

Bruceine D has shown promising antineoplastic effects against osteosarcoma. In vitro studies have indicated that Bruceine D exhibits inhibitory effects on osteosarcoma cell proliferation, migration, and invasion. nih.govnih.gov It can induce cell cycle arrest and promote apoptosis in osteosarcoma cells. nih.gov Bruceine D also suppresses the sphere-forming and self-renewal ability of osteosarcoma stem cells (OSCs). nih.gov

In vivo studies using a xenograft model demonstrated that Bruceine D significantly inhibited osteosarcoma tumor growth. nih.govnih.gov The inhibitory role of Bruceine D on osteosarcoma cell growth and migration, including OSC stemness, is partially executed through the inhibition of the STAT3 signaling pathway. nih.govnih.gov Bruceine D treatment decreased the expression of phosphorylated JAK2 and STAT3 while upregulating phosphatase SHP1, a negative regulator of STAT3. explorationpub.com Bruceine D also showed promising metastatic regulatory effects on osteosarcoma cell lines, with decreased expression levels of MMP-2 and MMP-9 observed in BD treated xenografts in vivo. explorationpub.comnih.gov

Here is a summary of in vitro findings:

| Cancer Type | Cell Lines Tested | Key In Vitro Findings |

| Pancreatic Adenocarcinoma | PANC-1, SW1990, CAPAN-1, Capan-2 | Inhibits growth; Induces apoptosis (p38-MAPK pathway, mitochondrial pathway); Enhances gemcitabine chemosensitivity (inhibits Nrf2 pathway). explorationpub.comchemfaces.comaacrjournals.orgresearchgate.net |

| Breast Cancer (TNBC) | MCF-7, MDA-MB-231, Hs 578T | Decreases cell viability; Reduces migration and invasion (reversal of EMT); Submicromolar IC50 in Hs 578T cells. explorationpub.commdpi.comnih.gov |

| Lung Cancer (NSCLC) | A549, NCI-H292, H460 | Inhibits cell viability dose-dependently; Induces apoptosis and autophagy (ROS/MAPK signaling, JNK pathway). explorationpub.commedchemexpress.comnih.govresearchgate.net |

| Hepatocellular Carcinoma | Bel7404, HepG2, Hep3B, Huh7, PLC | Inhibits proliferation and viability; Targets β-catenin/jagged1 pathways; Inhibits HIF-1α expression and metabolism (disrupts ICAT/β-catenin interaction). explorationpub.comnih.govnih.gov |

| Leukemia (Chronic Myeloid) | K562 | Exhibits cytotoxic effects; Induces apoptosis (mitochondrial pathway); Inhibits phosphorylation of AKT and ERK. explorationpub.comfrontiersin.org |

| Osteosarcoma | MNNG/HOS, U-2OS, MG-63, Saos-2 | Inhibits proliferation, migration, invasion; Induces cell cycle arrest and apoptosis; Suppresses OSC sphere-forming and self-renewal; Inhibits STAT3 signaling pathway. explorationpub.comnih.govnih.gov |

Here is a summary of in vivo findings:

| Cancer Type | Animal Model Used | Key In Vivo Findings |

| Pancreatic Adenocarcinoma | Orthotopic xenograft model in nude mice | Attenuates tumor weight and size; Decreases CA19-9 and Ki-67 expression; Enhances gemcitabine chemosensitivity. aacrjournals.orgresearchgate.net |

| Breast Cancer (TNBC) | TNBC-bearing mice | Significantly suppresses tumor growth and lung/liver metastasis; Inhibits CAF activation and extracellular matrix remodeling; Inhibits Notch1-Jagged1/NF-κB(p65) signaling. nih.gov |

| Lung Cancer | Lung cancer xenografts | Inhibited tumor growth. researchgate.net |

| Hepatocellular Carcinoma | Not explicitly specified in snippets, but mentioned | Inhibits tumor growth; Inhibits HIF-1α mediated metabolism. nih.govnih.gov |

| Osteosarcoma | Xenograft model | Significantly inhibited tumor growth; Inhibits STAT3 signaling pathway; Decreased expression of MMP-2 and MMP-9 in xenografts. nih.govnih.gov |

Bruceine D is a quassinoid compound isolated from plants, notably Brucea javanica explorationpub.comnih.gov. Preclinical investigations have explored its potential pharmacological activities, including effects against various cancer types, viruses, and parasites explorationpub.com.

Ovarian Cancer Studies Bruceine D has also been investigated in the context of ovarian cancer. Research suggests that BD may enhance the efficacy of existing chemotherapy agents like paclitaxel (B517696) in ovarian cancer cellsresearchgate.net. A study exploring novel regimens for epithelial ovarian cancer found that Bruceine D sensitizes human ovarian cancer cells to paclitaxelresearchgate.net. This sensitization was reported to occur through the regulation of JNK and STAT3 signaling pathwaysresearchgate.net. The combination of Bruceine D and paclitaxel was found to enhance the cytotoxicity and induce cell apoptosis in ovarian cancer cellsresearchgate.net. Additionally, Bruceine D treatment significantly reduced the number of tumor spheres in suspension cultures of ovarian cancer cells (SKOV-3 and A2780), suggesting an effect on the cancer stem cell subpopulationresearchgate.net. Another study indicated that the combination of BD and the EGFR inhibitor afatinib (B358) resulted in synergistic anti-ovarian cancer effects, slowing DNA replication, inhibiting cell viability, proliferation, and clone formation, leading to cell cycle arrest and apoptosisnih.gov. The combination also showed a stronger ability to inhibit ovarian cancer cell adhesion and migration compared to single treatmentsnih.gov. Mechanistically, the combined treatment triggered DNA damage, suppressed DNA damage repair, and enhanced the inhibition of the EGFR pathwaynih.gov.

Data from a study on ovarian cancer cells (SKOV-3 and A2780) showed that Bruceine D enhances the cytotoxicity of paclitaxel researchgate.net.

| Cell Line | Treatment | Effect |

| SKOV-3 | Bruceine D + Paclitaxel (5 nM) | Higher percentage of dead cells than single treatments researchgate.net |

| A2780 | Bruceine D + Paclitaxel (5 nM) | Higher percentage of dead cells than single treatments researchgate.net |

Bladder Cancer Research Preclinical research has evaluated the effects of Bruceine D on bladder cancer cells. Studies have shown that Bruceine D exhibits cytotoxic activity against bladder cancer cells, specifically T24 cells, in vitronih.govnih.gov. This cytotoxic activity was assessed using assays such as the MTT assay and Calcein-AM/PI viability stainingnih.govnih.gov. Bruceine D was found to induce apoptosis in T24 bladder cancer cellsnih.govnih.gov. Apoptotic activity was determined through methods like Hoechst 33342 nuclear staining and DNA fragmentation analysisnih.govnih.gov. Evaluation of apoptosis-related gene expression, including Bax, Bak, Bcl2, and p53, was also performed, showing upregulation of pro-apoptotic genes (Bax, Bak, p53) and downregulation of the anti-apoptotic gene (Bcl-2)nih.govnih.gov. Bruceine D demonstrated high toxicity against T24 cells with an IC₅₀ value of 7.65 ± 1.2 µg/mLnih.govnih.gov. Notably, it showed relatively less toxicity to normal skin fibroblast cells (1BR3) compared to doxorubicin (B1662922) and docetaxelnih.govnih.gov.

Data on the cytotoxic activity of Bruceine D against T24 bladder cancer cells:

| Cell Line | IC₅₀ (µg/mL) |

| T24 | 7.65 ± 1.2 |

Antidiabetic Research on Bruceine D

Research has indicated that Bruceine D may possess antidiabetic effects. Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats demonstrated that Bruceine D significantly reduced blood glucose concentrations. frontiersin.orgresearchgate.net In normoglycemic mice, administration of 1 mg/kg of Bruceine D also led to a notable reduction in blood glucose levels. frontiersin.orgresearchgate.net

One study suggested that Bruceine D, along with Bruceine E, might have therapeutic value for type 2 diabetes by acting as inhibitors of α-glucosidase and glycogen (B147801) phosphorylase α (GP-α), potentially improving hepatic glucose and carbohydrate metabolism, inhibiting oxidative stress, and preventing inflammation in type 2 diabetic rats. frontiersin.orgresearchgate.net However, another study examining isolated compounds from B. javanica seeds found that Bruceine D showed no inhibition on both GP-α and α-glucosidase activities. nih.gov

The observed reductions in blood glucose concentrations by Bruceine D in STZ-induced diabetic rats were reported to be comparable to the standard drug glibenclamide. researchgate.net This suggests a potential role for Bruceine D as an insulin (B600854) secretagogue. researchgate.net

Here is a summary of blood glucose reduction findings:

| Study Model | Compound | Dose | Blood Glucose Reduction | Reference |

| Normoglycemic mice | Bruceine D | 1 mg/kg | 40.07 ± 11.45% | frontiersin.orgresearchgate.net |

| STZ-induced diabetic rats | Bruceine D | Not specified | 73.57 ± 13.64% | researchgate.net |

| STZ-induced diabetic rats | Bruceine E | Not specified | 87.99 ± 2.91% | researchgate.net |

Anti-Inflammatory Research on Bruceine D

Bruceine D has demonstrated anti-inflammatory properties in preclinical settings. It has been observed to attenuate the NF-κB pathway, a key regulator of inflammatory responses. explorationpub.comfrontiersin.org Bruceine D was found to be capable of suppressing cyclooxygenase-2, an enzyme implicated in inflammation. explorationpub.comresearchgate.net In a study on Parkinson's disease, Bruceine D was also found to inhibit inflammation via the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. explorationpub.comresearchgate.netnih.gov

Studies using a mouse model of Parkinson's disease showed that Bruceine D treatments significantly repressed neuroinflammation by restricting NF-κB activation, which was accompanied by reduced activity of astrocytes and microglial cells. researchgate.netnih.gov Bruceine D nanoemulsions have also been shown to reduce levels of proinflammatory cytokines and increase anti-inflammatory cytokines associated with colon inflammation. mdpi.com

Neuroprotective Research on Bruceine D

Preclinical research suggests that Bruceine D may offer neuroprotective effects, particularly in the context of neurodegenerative diseases. In a mouse model of Parkinson's disease induced by MPTP, Bruceine D markedly improved motor function and alleviated chemically induced dopaminergic neuron loss in the substantia nigra pars compacta (SNpc) area. frontiersin.orgresearchgate.netnih.gov

The neuroprotective effects of Bruceine D in this model were associated with the activation of the Nrf2 signaling pathway, which improved the antioxidant system by upregulating superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and downregulating malondialdehyde (MDA) in the SNpc and striatum. researchgate.netnih.gov Bruceine D also abolished the inflammatory response triggered by MPP+ in mouse neurons by hindering NF-κB signal activation. researchgate.netnih.gov Furthermore, Bruceine D has been reported to possess SMN2 splicing-correcting property, which could be relevant for spinal muscular atrophy. nih.govscispace.com

Herbicidal and Insecticidal Properties of Bruceine D

Bruceine D has also been investigated for its potential as a natural herbicide and insecticide.

Plant Germination Inhibition Studies

Studies have shown that Bruceine D exhibits herbicidal activity by inhibiting plant germination and growth. Bruceine D could completely inhibit the root growth of Eleusine indica at a concentration of 31.25 μg/mL. researchgate.netarabjchem.orgresearchgate.net At a concentration of 125 μg/mL, it inhibited the seed germination and shoot elongation of E. indica and the shoot growth of Bidens pilosa, with the inhibition reaching 100%. researchgate.netarabjchem.orgresearchgate.net At 250 μg/mL, Bruceine D completely affected the shoot elongation of B. pilosa. researchgate.netarabjchem.org

Bruceine D has been shown to inhibit B. pilosa seed germination by suppressing the phenylpropanoid biosynthesis pathway, potentially by acting on arogenate dehydrogenases (ADTs). researchgate.netnih.govresearchgate.net This disruption of primary metabolism may inhibit the production of final products in this pathway, leading to the interruption of seed germination. nih.govresearchgate.net

Here is a summary of plant growth inhibition data:

| Plant Species | Effect | Concentration (μg/mL) | Inhibition (%) | Reference |

| Eleusine indica | Root growth inhibition | 31.25 | 100 | researchgate.netarabjchem.orgresearchgate.net |

| Eleusine indica | Seed germination | 125 | 100 | researchgate.netarabjchem.orgresearchgate.net |

| Eleusine indica | Shoot elongation | 125 | 100 | researchgate.netarabjchem.orgresearchgate.net |

| Bidens pilosa | Shoot growth | 125 | 100 | researchgate.netarabjchem.orgresearchgate.net |

| Bidens pilosa | Shoot elongation | 250 | 100 | researchgate.netarabjchem.org |

Insect Pest Growth Inhibition Investigations

Bruceine D has demonstrated potent insecticidal properties, acting as an effective botanical insect antifeedant with systemic properties. chemfaces.comacs.orgmedchemexpress.com It has shown excellent antifeedant activity against major lepidopteran pests, including the diamondback moth (Plutella xylostella L.), beet armyworm (Spodoptera exigua Hübner), and cotton leafworm (Spodoptera litura Fabricius). chemfaces.comacs.orgnih.gov The antifeedant effect of Bruceine D on third instar larvae of P. xylostella was approximately 6.2-fold stronger than that of azadirachtin. chemfaces.comacs.orgnih.gov

Bruceine D also posed a potent growth inhibition effect on insect larvae. chemfaces.comacs.orgnih.gov After feeding with 20 μg/g Bruceine D, no pupae were observed in P. xylostella. chemfaces.comacs.orgnih.gov Bruceine D inhibits insect growth and metamorphosis by antagonizing 20E–EcR/USP signal transduction, which involves inhibiting the expression of 20E response genes and suppressing the transcriptional activation activity of the ecdysone (B1671078) receptor (EcR). scite.aiacs.org Bruceine D has also been shown to inhibit the growth of Spodoptera litura by inducing cell apoptosis in the midgut via an oxidative burst. scite.aix-mol.net

The half mortality rate (LC50) of Bruceine D was reported as 38.35 μg/g against the middle second instar of Drosophila melanogaster after 4 days of treatment, and 10.88 μg/g against the middle third instar of P. xylostella after 7 days of treatment. acs.org

Here is a summary of insecticidal activity data:

| Insect Pest | Effect | Concentration/Dose | Result | Reference |

| Plutella xylostella | Antifeedant | Not specified | 6.2-fold stronger than azadirachtin | chemfaces.comacs.orgnih.gov |

| Plutella xylostella | Growth inhibition | 20 μg/g | No pupae observed | chemfaces.comacs.orgnih.gov |

| Plutella xylostella | Insecticidal (LC50) | 10.88 μg/g | After 7 days (middle third instar) | acs.org |

| Spodoptera exigua | Antifeedant | Not specified | Excellent activity | chemfaces.comacs.orgnih.gov |

| Spodoptera litura | Antifeedant | Not specified | Excellent activity | chemfaces.comacs.orgnih.gov |

| Drosophila melanogaster | Insecticidal (LC50) | 38.35 μg/g | After 4 days (middle second instar) | acs.org |

Molecular and Cellular Mechanisms of Action of Bruceine D

Apoptosis Induction Pathways

Apoptosis, a highly regulated process of cell dismantling, is a key target for many anti-cancer agents. Bruceine D has been consistently shown to induce apoptosis in a variety of cancer cell types, representing a primary mechanism by which it exerts its cytotoxic effects. nih.govchemfaces.comnih.govnih.govplos.orgresearchgate.netresearchgate.net

Apoptosis is broadly initiated through two principal routes: the intrinsic pathway, triggered by intracellular stress signals and mitochondrial dysfunction, and the extrinsic pathway, activated by external ligands binding to death receptors on the cell surface. thermofisher.comresearchgate.net

The intrinsic pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c. thermofisher.comresearchgate.net Cytochrome c then interacts with Apaf-1 and caspase-9 to form the apoptosome, which subsequently activates downstream caspases. explorationpub.com The extrinsic pathway is initiated by the formation of the death-inducing signaling complex (DISC) upon ligand binding to death receptors, resulting in the activation of initiator caspases like caspase-8. nih.govthermofisher.comresearchgate.netexplorationpub.com

Research indicates that Bruceine D can trigger both the intrinsic and extrinsic apoptotic pathways. Studies have observed that Bruceine D treatment leads to a decrease in mitochondrial membrane potential and the modulation of Bcl-2 family proteins, such as an increase in the levels of pro-apoptotic Bax and Bak and a decrease in anti-apoptotic Bcl-2 and Bcl-xL, consistent with the activation of the intrinsic pathway. nih.govchemfaces.comnih.govresearchgate.net Furthermore, the activation of caspase-8 in response to Bruceine D treatment points to the involvement of the extrinsic pathway in mediating apoptosis. nih.govnih.govexplorationpub.comnih.gov

Caspases are central executioners of the apoptotic program, functioning in a proteolytic cascade that dismantles cellular components. Initiator caspases (e.g., caspase-8, -9) activate effector caspases (e.g., caspase-3, -6, -7), which are responsible for cleaving various cellular substrates. thermofisher.comresearchgate.net

Bruceine D has been demonstrated to induce the activation of key caspases, including caspase-3, caspase-8, and caspase-9, in numerous cancer cell lines. chemfaces.comnih.govnih.govresearchgate.netexplorationpub.comnih.gova-z.lu This activation is a critical step in the execution of Bruceine D-induced apoptosis. A characteristic feature of cells undergoing apoptosis is the fragmentation of nuclear DNA into discrete pieces. novusbio.com Studies have confirmed that Bruceine D treatment leads to DNA fragmentation in cancer cells, further supporting its ability to induce apoptosis. chemfaces.comnih.govresearchgate.netresearchgate.netexplorationpub.com

Table 1: Effects of Bruceine D on Caspase Activation

| Cell Line | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Reference |

| PANC-1 | Augmented | Augmented | Augmented | nih.gov |

| Capan-2 | Significantly accentuated | Not specified | Significantly accentuated | chemfaces.com |

| A549 | Activation (decreased pro-caspase-3) | Activation (decreased pro-caspase-8) | Not specified | nih.gov |

| K562 | Activated | Not specified | Activated | explorationpub.com |

| Multiple Myeloma | Activated | Activated | Activated | nih.gov |

| Spodoptera litura midgut | Increased cleavage | Not specified | Increased cytochrome c release | a-z.lu |

The cell cycle is a tightly controlled process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, and targeting this process is a viable therapeutic strategy. Bruceine D has been observed to induce cell cycle arrest, albeit in different phases depending on the specific cancer cell line.

Several studies have reported that Bruceine D induces cell cycle arrest at the G0/G1 phase, preventing cells from progressing into the DNA synthesis (S) phase. nih.govnih.gov This G0/G1 arrest is often associated with a decrease in the expression of key cell cycle regulatory proteins that promote the G1 to S transition, such as cyclin D1, CDK4, and cyclin E. nih.gov Conversely, some research indicates that Bruceine D can induce S-phase arrest in certain cancer cell types, which may involve the modulation of proteins like cyclin E and CDK2. nih.govfrontiersin.orgresearchgate.net

Table 2: Effects of Bruceine D on Cell Cycle Distribution

| Cell Line | Primary Cell Cycle Arrest | Associated Protein Modulation (Examples) | Reference |

| A549 | G0/G1 | Not specified | nih.govspandidos-publications.com |

| MNNG/HOS | G0/G1 | Decreased cyclin D1, CDK4, CDK2, cyclin E | nih.gov |

| U-2OS | S | Downregulated cyclin D1, CDK4, CDK2; Upregulated cyclin E | nih.gov |

| Gastric Cancer | S | Decreased CDK2, Cyclin E1, Cyclin E2 | frontiersin.orgresearchgate.net |

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis Disruption

Reactive Oxygen Species (ROS) are signaling molecules that, at high levels, can induce oxidative stress and cellular damage, ultimately leading to apoptosis. explorationpub.comspandidos-publications.comresearchgate.netijbs.com

A consistent finding across multiple studies is that Bruceine D treatment leads to a significant increase in intracellular ROS levels in various cancer cell lines. nih.govnih.govexplorationpub.coma-z.luspandidos-publications.commdpi.comresearchgate.netnih.gov This overproduction of ROS is a key contributor to the apoptotic effects of Bruceine D. nih.govnih.govspandidos-publications.com Furthermore, Bruceine D has been shown to disrupt intracellular redox homeostasis, including the depletion of glutathione (B108866) (GSH), a crucial cellular antioxidant. nih.govspandidos-publications.com This imbalance between ROS production and the cell's antioxidant defense mechanisms creates an environment of oxidative stress that promotes cell death. explorationpub.comspandidos-publications.comijbs.com

Signal Transduction Pathway Modulation

Signal transduction pathways are complex networks that regulate fundamental cellular processes such as proliferation, survival, and apoptosis. Bruceine D has been found to modulate several signaling pathways that are frequently dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade known to promote cell survival, growth, and proliferation. mdpi.comnih.govmdpi.com Aberrant activation of this pathway is common in many cancers. nih.govmdpi.com

Research indicates that Bruceine D effectively inhibits the PI3K/Akt/mTOR signaling pathway in various cancer cell types. nih.govnih.govspandidos-publications.commdpi.comresearchgate.netnih.govspandidos-publications.com This inhibition is typically characterized by a decrease in the phosphorylation of Akt and its downstream target mTOR, which are indicators of pathway activation. nih.govnih.govspandidos-publications.com By suppressing this pro-survival pathway, Bruceine D contributes to the induction of apoptosis and the inhibition of cancer cell proliferation. nih.govnih.gov

Table 3: Effects of Bruceine D on the PI3K/Akt/mTOR Pathway

| Cell Line | Effect on PI3K | Effect on Akt Phosphorylation | Effect on mTOR Phosphorylation | Reference |

| Pancreatic Cancer | Inhibited | Downregulated | Not specified | nih.govspandidos-publications.comresearchgate.net |

| Multiple Myeloma | Not specified | Inhibited | Inhibited | nih.gov |

| MDA-MB-231 | Reduced expression | Reduced phosphorylation | Not specified | spandidos-publications.com |

MAPK/JNK Pathway Activation and Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, including its c-Jun N-terminal kinase (JNK) and p38 MAPK modules, plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and stress responses. Studies have shown that Bruceine D can modulate the activity of the MAPK/JNK pathway, contributing to its anti-cancer effects.

In non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H292, and H460), BD has been reported to induce intrinsic cellular apoptosis mediated through the MAPK/JNK pathway. explorationpub.com JNK, a component of the MAPK superfamily, regulates cellular proliferation and apoptosis. explorationpub.com Activation of JNK can lead to its translocation to the nucleus, where it phosphorylates c-Jun, forming activator protein 1 (AP-1), a transcription factor involved in the expression of pro-apoptotic proteins. explorationpub.com Furthermore, BD was observed to enhance autophagic flux in A549 and NCI-H292 cells, a process that can inhibit tumorigenesis and cancer cell proliferation. explorationpub.com This JNK activation, along with subsequent cellular apoptosis and autophagy, was largely mediated by BD-induced reactive oxygen species (ROS) production. explorationpub.com Pretreatment with N-acetylcysteine (NAC), an ROS scavenger, almost completely inhibited BD-mediated cell apoptosis and autophagy, and could eliminate the upregulation of phosphorylated ERK (p-ERK) and phosphorylated JNK (p-JNK), suggesting the involvement of ROS-mediated MAPK signaling. nih.govresearchgate.net

In pancreatic cancer cells (PANC-1), BD has been shown to induce apoptosis through the activation of the redox-sensitive p38-MAPK pathway. nih.govresearchgate.net Inhibition of p38-MAPK using SB203580 attenuated caspase activation and DNA fragmentation induced by BD, highlighting the necessity of p38-MAPK activation for BD's apoptogenic effect in these cells. explorationpub.com

In breast cancer cells (MDA-MB-231 and MCF-7), BD has been found to escalate the phosphorylation of p38 MAPK and JNK. acu.edu.inkhu.ac.kr Pharmacological inhibition of p38 MAPK and JNK kinases abrogated the observed anti-cancer actions of BD, indicating that BD exerts substantial apoptosis and interferes with cellular invasion by modulating the MAPK signaling pathway in these cells. acu.edu.inkhu.ac.kr

NF-κB Pathway Inhibition

Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates genes involved in inflammation, cell proliferation, and apoptosis. Constitutive activation of NF-κB is frequently observed in cancer and contributes to tumor cell survival and resistance to apoptosis.

Bruceine D has been shown to significantly attenuate the NF-κB pathway. explorationpub.com In pancreatic cancer cells, BD induces apoptosis, and this effect is associated with the inhibition of NF-κB anti-apoptotic activity. nih.govresearchgate.net While BD-mediated activation of p38-MAPK in these cells was linked to ROS, the inhibition of NF-κB activity by BD was found to be independent of ROS. nih.gov

In the context of triple-negative breast cancer (TNBC), BD has been reported to suppress metastasis by hindering the mutual activation of Notch1-Jagged1 and NF-κB(p65) signaling, particularly under TNF-α stimulation. nih.gov This suggests a role for BD in disrupting pro-metastatic signaling networks involving NF-κB.

Wnt/β-catenin/JAG1 Signaling Disruption

The Wnt/β-catenin signaling pathway is a key regulator of cell proliferation, differentiation, and development, and its aberrant activation is implicated in various cancers. Jagged1 (JAG1) is a ligand for the Notch signaling pathway, which can be upregulated by Wnt/β-catenin signaling and is associated with cancer progression.

Bruceine D has been shown to suppress cellular proliferation by targeting the β-catenin/JAG1 pathways, particularly in hepatocellular carcinoma (HCC). explorationpub.comnih.govnih.gov BD has been demonstrated, both in vivo and in vitro, to induce proteasomes that degrade β-catenin and active β-catenin, thereby reducing pro-survival proteins transcribed from the canonical Wnt/β-catenin signaling pathway. explorationpub.comnih.gov This disruption includes the downregulation of JAG1 protein expression, which is a target of Wnt/β-catenin signaling and a ligand for the Notch pathway. explorationpub.comnih.govresearchgate.netcornell.edu

In breast cancer, BD has been shown to disrupt the Trop2/β-catenin complex, leading to the degradation of β-catenin via the ubiquitin-proteasome pathway. nih.govresearchgate.net This destabilization of β-catenin reduces its nuclear translocation, subsequently decreasing the transcription of Trop2 and contributing to the reversal of epithelial-mesenchymal transition (EMT) and inhibition of metastasis. nih.gov

JAK/STAT Pathway Inhibition (e.g., STAT3)

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is frequently constitutively activated in various cancers and plays a critical role in cell proliferation, survival, and differentiation.

Bruceine D has been shown to inhibit the JAK/STAT pathway, specifically targeting STAT3, in osteosarcoma cells. explorationpub.comnih.govoaes.cc In osteosarcoma cell lines (MNNG/HOS and U2-OS), BD treatment decreased the levels of phosphorylated JAK2 and STAT3. explorationpub.comnih.gov Concurrently, the protein level of SHP1, a negative regulator of STAT3, was increased. explorationpub.comnih.gov These findings indicate that BD reverses the constitutive activation of the JAK2/STAT3 signaling pathway in osteosarcoma cells. explorationpub.comnih.gov Inhibition of STAT3 signaling using Stattic, a STAT3 activation inhibitor, also inhibited osteosarcoma cell growth and migration, consistent with the effects observed with BD treatment. nih.gov

Epithelial-Mesenchymal Transition (EMT) Reversal Mechanisms

Epithelial-Mesenchymal Transition (EMT) is a biological process crucial for cancer cell migration, invasion, and metastasis, characterized by the loss of epithelial markers (like E-cadherin) and gain of mesenchymal markers (like vimentin (B1176767) and N-cadherin).

Bruceine D has demonstrated the ability to reverse the EMT program in cancer cells. explorationpub.commdpi.come-century.us In breast cancer cells (MDA-MB-231), treatment with BD led to increased expression of E-cadherin and decreased expression of vimentin and N-cadherin, key biomarkers of EMT. explorationpub.come-century.usnih.gov This effect was observed in a dose-dependent manner, suggesting that BD successfully reversed, at least partially, the EMT program in these cells. explorationpub.comnih.gov

The reversal of EMT by BD is linked to its modulation of other signaling pathways. For instance, the reduction of nuclear β-catenin accumulation due to BD treatment has been shown to contribute to EMT reversal in breast cancer. nih.gov

Nrf2 Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a crucial regulator of cellular defense against oxidative stress and inflammation through the induction of antioxidant and detoxification enzymes. While Nrf2 activation can be protective in normal cells, it can also contribute to chemoresistance in cancer cells.

Research on Bruceine D and the Nrf2 pathway has yielded complex findings, potentially depending on the cellular context. In a study on Parkinson's disease, BD was found to inhibit inflammation via the Nrf2 signaling pathway, suggesting an activation role in this context. explorationpub.commdpi.com

However, in pancreatic cancer, BD has been shown to enhance the chemosensitivity of gemcitabine (B846) by inhibiting the Nrf2 pathway. frontiersin.orgresearchgate.netmdpi.com Mechanistic studies revealed that BD sensitized pancreatic cancer cells to gemcitabine through the ubiquitin-proteasome-dependent degradation of Nrf2, leading to the downregulation of the Nrf2 pathway. frontiersin.orgresearchgate.net Silencing of Nrf2 combined with BD treatment resulted in more potent inhibitory effects of gemcitabine, while Nrf2 activation attenuated gemcitabine chemosensitivity, indicating that BD's action in this context was Nrf2-dependent inhibition. frontiersin.orgresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) pathway is a key signaling cascade involved in cell proliferation, survival, migration, and differentiation. Aberrant activation of EGFR is common in many cancers and can drive tumor growth and progression.

While direct modulation of the EGFR pathway by Bruceine D as a single agent is not as extensively documented as its effects on other pathways, studies have explored the combined effects of BD with EGFR inhibitors.

In ovarian cancer, the combination of Bruceine D and the EGFR inhibitor afatinib (B358) resulted in synergistic anti-cancer effects. nih.gov This combination enhanced the inhibition of the EGFR pathway compared to afatinib alone. nih.gov This suggests that while BD may not directly target EGFR, it can interact with or influence the pathway's activity or downstream effects, contributing to enhanced therapeutic outcomes when combined with EGFR inhibitors. The precise mechanisms by which BD enhances EGFR pathway inhibition in combination therapies warrant further investigation.

Data Table: Summary of Bruceine D's Effects on Signaling Pathways

| Pathway/Mechanism | Effect of Bruceine D | Cellular Context(s) | Key Findings |

| MAPK/JNK | Activation (p38 and JNK phosphorylation) | NSCLC, Pancreatic Cancer, Breast Cancer | Induces apoptosis and autophagy (ROS-mediated), inhibits migration and invasion. explorationpub.comnih.govresearchgate.netnih.govresearchgate.netacu.edu.inkhu.ac.kr |

| NF-κB | Inhibition | Pancreatic Cancer, TNBC | Attenuates anti-apoptotic activity, disrupts pro-metastatic signaling. explorationpub.comnih.govresearchgate.netnih.gov |

| Wnt/β-catenin/JAG1 | Disruption (β-catenin degradation, JAG1 downregulation) | HCC, Breast Cancer | Suppresses proliferation, inhibits metastasis, reverses EMT. explorationpub.comnih.govnih.govresearchgate.netcornell.edunih.govresearchgate.net |

| JAK/STAT (STAT3) | Inhibition (decreased pJAK2, pSTAT3; increased SHP1) | Osteosarcoma | Inhibits cell proliferation and migration, suppresses stem cell-like traits. explorationpub.comnih.govoaes.ccnih.gov |

| EMT Reversal | Reversal (increased E-cadherin, decreased vimentin/N-cadherin, decreased β-catenin) | Breast Cancer, Osteosarcoma | Inhibits migration and invasion. explorationpub.commdpi.come-century.usnih.gov |

| Nrf2 | Activation or Inhibition (context-dependent) | Parkinson's Disease (Activation), Pancreatic Cancer (Inhibition) | Anti-inflammatory effects (Activation), enhances chemosensitivity to gemcitabine (Inhibition via degradation). explorationpub.commdpi.comfrontiersin.orgresearchgate.netmdpi.com |

| EGFR Pathway Modulation | Modulation (in combination therapy) | Ovarian Cancer | Enhances inhibition of EGFR pathway when combined with afatinib, leading to synergistic anti-cancer effects. nih.gov |

DNA Damage and DNA Damage Repair Mechanisms

Studies indicate that Bruceine D can impact DNA integrity and the cellular machinery responsible for its repair. Specifically, in ovarian cancer cells, the combination of Bruceine D with afatinib has been shown to trigger intense DNA damage. Furthermore, this combined treatment was found to suppress DNA damage repair mechanisms. typeset.ioresearchgate.netnih.govresearchgate.net These findings suggest that Bruceine D, particularly in combination with other agents, can overwhelm the cell's ability to repair damaged DNA, contributing to its anti-cancer effects.

Gene and Non-Coding RNA Expression Regulation

Bruceine D modulates the expression of various genes and non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which play crucial roles in cancer progression. frontiersin.orgnih.govfrontiersin.orgfrontiersin.orgresearcher.lifefrontiersin.orgnih.govfrontiersin.org

MicroRNA (e.g., miR-95, miR-138-5p) Modulation

Bruceine D has been shown to modulate the expression of specific miRNAs involved in cancer.

miR-95: Bruceine D inhibits the growth of hepatocellular carcinoma cells, partly by targeting miR-95. nih.govfrontiersin.org Treatment with Bruceine D has been observed to decrease miR-95 expression in these cells. nih.govexplorationpub.com miR-95 is recognized as an oncogenic miRNA in certain cancers, and its downregulation is associated with suppressed tumor growth. nih.govoncotarget.com Mechanistically, miR-95 targets the mRNA of CUGBP2, interfering with its translation. nih.govexplorationpub.com

miR-138-5p: In gastric cancer cells, Bruceine D inhibits proliferation by downregulating the LINC01667/miR-138-5p/Cyclin E1 axis. frontiersin.orgfrontiersin.orgfrontiersin.orgresearcher.lifenih.govfrontiersin.org While miR-138-5p is often downregulated in gastric cancer cell lines, its expression is significantly upregulated following Bruceine D treatment. frontiersin.orgnih.gov

| MicroRNA | Cancer Type | Bruceine D Effect | Downstream Target(s) | Observed Outcome | Source |

|---|---|---|---|---|---|

| miR-95 | Hepatocellular Carcinoma | Downregulation | CUGBP2 | Inhibited cell growth | nih.govfrontiersin.orgexplorationpub.com |

| miR-138-5p | Gastric Cancer | Upregulation | Cyclin E1 (indirectly via LINC01667) | Inhibited cell proliferation, enhanced chemosensitivity to doxorubicin (B1662922) | frontiersin.orgfrontiersin.orgfrontiersin.orgresearcher.lifenih.govfrontiersin.org |

Long Non-Coding RNA (e.g., LINC01667) Axis Regulation

Bruceine D also regulates the activity of lncRNAs, impacting downstream gene expression.

LINC01667: Bruceine D treatment leads to the downregulation of LINC01667 expression in gastric cancer cells. frontiersin.orgfrontiersin.orgfrontiersin.orgresearcher.lifenih.govfrontiersin.org LINC01667 is known to upregulate the expression of Cyclin E1 by acting as a sponge for miR-138-5p. frontiersin.orgresearcher.lifenih.gov By downregulating LINC01667, Bruceine D disrupts this axis, contributing to the inhibition of gastric cancer cell growth. frontiersin.orgfrontiersin.orgfrontiersin.orgresearcher.lifenih.govfrontiersin.org

| Long Non-Coding RNA | Cancer Type | Bruceine D Effect | Interacting miRNA | Downstream Target Gene | Observed Outcome | Source |

|---|---|---|---|---|---|---|

| LINC01667 | Gastric Cancer | Downregulation | miR-138-5p | Cyclin E1 | Inhibited cell proliferation | frontiersin.orgfrontiersin.orgfrontiersin.orgresearcher.lifenih.govfrontiersin.org |

Anti-Metastatic and Anti-Invasive Mechanisms

Bruceine D exhibits anti-metastatic and anti-invasive properties in various cancer models. It has been shown to inhibit the migration and invasion of cancer cells, including those from triple-negative breast cancer (MDA-MB-231 cells) and ovarian cancer (in combination with afatinib). typeset.ioresearchgate.netnih.govresearchgate.netspandidos-publications.comnih.govspandidos-publications.com

Key mechanisms involved include the reversal of epithelial-mesenchymal transition (EMT), a process critical for metastasis. Bruceine D achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as vimentin and N-cadherin. nih.govnih.govnih.gov

Furthermore, Bruceine D suppresses breast cancer metastasis by interfering with the Trop2/β-catenin signaling pathway. nih.govresearchgate.netresearchgate.net It acts by blocking the formation of the Trop2/β-catenin positive feedback loop, which leads to the disruption of the Trop2/β-catenin complex and subsequent degradation of β-catenin via the ubiquitin-proteasome pathway. nih.govresearchgate.netresearchgate.net The resulting destabilized β-catenin reduces its translocation to the nucleus, decreases the transcription of Trop2, reverses EMT, and inhibits extracellular matrix (ECM) remodeling, collectively suppressing cancer metastasis. nih.govresearchgate.net Bruceine D has also been reported to inhibit the PI3K/AKT signaling pathway, which is implicated in promoting tumor metastasis. nih.govspandidos-publications.com

| Cancer Type | Observed Effect | Key Mechanism(s) Involved | Molecules Affected (Examples) | Source |

|---|---|---|---|---|

| Triple-Negative Breast Cancer | Inhibited migration and invasion | Reversal of EMT, Inhibition of PI3K/AKT pathway | E-cadherin (up), Vimentin (down), PI3K, AKT | spandidos-publications.comnih.gov |

| Breast Cancer | Suppressed metastasis | Blocking Trop2/β-catenin loop, β-catenin degradation, Reversal of EMT, Inhibition of ECM remodeling | Trop2, β-catenin, E-cadherin (up), Vimentin (down), N-cadherin (down) | nih.govresearchgate.netresearchgate.net |

| Ovarian Cancer (with afatinib) | Inhibited adhesion and migration | Triggered DNA damage, Suppressed DNA damage repair, EGFR pathway inhibition | Not specified in detail in snippets | typeset.ioresearchgate.netnih.govresearchgate.net |

| Non-Small Cell Lung Cancer | Reduced migration | Not specified in detail in snippets | Not specified in detail in snippets | spandidos-publications.com |

Cancer Stem Cell Inhibition by Bruceine D

Bruceine D has demonstrated the ability to target cancer stem cells (CSCs), which are often associated with tumor recurrence and resistance to therapy. Studies on osteosarcoma have shown that Bruceine D can decrease the proportion of stem-like cells and impair their self-renewal capacity. nih.govnih.govnih.gov This effect is partly attributed to the inhibition of the STAT3 signaling pathway. nih.govnih.govnih.gov Additionally, Bruceine D has been reported to eliminate cancer stem cell subpopulations in ovarian cancer cells. researchgate.net

| Cancer Type | Observed Effect on CSCs | Key Mechanism(s) Involved | Molecules Affected (Examples) | Source |

|---|---|---|---|---|

| Osteosarcoma | Decreased proportion, impaired self-renewal | Inhibition of STAT3 pathway | STAT3 | nih.govnih.govnih.gov |

| Ovarian Cancer | Eliminates CSC subpopulation | Not specified in detail in snippets | Not specified in detail in snippets | researchgate.net |

Metabolic Pathway Interference

Bruceine D has been observed to interfere with various metabolic pathways in cancer cells. nih.gov It can affect pathways that regulate cellular metabolism, such as the PI3K/Akt/NF-κB pathways. nih.gov Bruceine D is known to induce the accumulation of reactive oxygen species (ROS). spandidos-publications.comnih.govresearchgate.net In the presence of Bruceine D, ROS detoxification pathways have been reported to be downregulated. nih.gov Furthermore, studies in breast cancer cells have indicated that Bruceine D can suppress glycolysis. nih.gov While research in plants suggests Bruceine D may disrupt primary metabolism like the phenylalanine biosynthesis pathway researchgate.net, its interference with specific metabolic pathways in cancer cells appears to involve energy production (glycolysis) and oxidative stress regulation (ROS). Bruceine D has also been reported to regulate the mitochondrial pathway, a central energy metabolism route, in chronic myeloid leukemia cells. frontiersin.org

Phenylpropanoid Biosynthesis Pathway Disruption (in plants)

Bruceine D has been shown to affect the phenylpropanoid biosynthesis pathway, specifically in plants. Research on Bidens pilosa L. seeds demonstrated that Bruceine D prevented seed germination by suppressing the activity and expression levels of key enzymes and genes involved in this pathway nih.govresearchgate.net.

Integrated analyses combining metabolomics and transcriptomics identified numerous differentially accumulated metabolites (DAMs), with most being involved in phenylpropanoid biosynthesis nih.govresearchgate.net. A key finding was the decreased expression of arogenate dehydratases (ADTs) and a reduction in the content of L-phenylalanine nih.govresearchgate.net. L-phenylalanine is the initiating metabolite of the phenylpropanoid biosynthesis pathway researchgate.net.

This disruption suggests that Bruceine D may suppress the downstream phenylpropanoid biosynthesis pathway by interfering with primary metabolism, specifically the phenylalanine biosynthesis pathway nih.govresearchgate.net. This interference leads to the inhibition of final products of the pathway, ultimately interrupting seed germination in B. pilosa nih.govresearchgate.net.

The phenylpropanoid pathway in plants is crucial for generating a wide array of secondary metabolites, including hydroxycinnamic acids and esters, which are involved in various plant functions, including defense and development nih.govmdpi.comembopress.org. Enzymes like phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H) are key components of this pathway mdpi.comembopress.org. By affecting enzymes upstream, such as ADTs, Bruceine D can have a broad impact on the production of these essential plant compounds nih.govresearchgate.net.

| Metabolite/Enzyme | Effect of Bruceine D Treatment (in B. pilosa seeds) | Reference |

| L-phenylalanine | Decreased content | nih.govresearchgate.net |

| ADTs | Decreased expression | nih.govresearchgate.net |

| Phenylpropanoid pathway metabolites | Altered accumulation (most DAMs involved) | nih.govresearchgate.net |

This mechanism highlights Bruceine D's potential as a natural compound affecting plant metabolic processes, specifically by disrupting the synthesis of essential phenylpropanoids nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Bruceine D and Analogs

Elucidation of Key Structural Features for Bioactivity

Bruceine D's characteristic bioactivity stems from its rigid pentacyclic C-20 picrasane (B1241345) framework, which features a distinctive methyleneoxy bridge between carbons C-8 and C-13. researchgate.netnih.gov Research into quassinoids, the class of compounds to which Bruceine D belongs, has highlighted several structural components that are critical for their antineoplastic and other biological actions. nih.govexplorationpub.com

The primary structural features influencing the bioactivity of quassinoids like Bruceine D include:

The α,β-unsaturated ketone group in the A ring.

The presence and configuration of hydroxyl groups at various positions on the steroid-like core.

An epoxide ring or other oxygen-containing functionalities.

The nature of the side chain at C-13.

These elements contribute to the molecule's ability to interact with biological targets, thereby eliciting its cytotoxic and anti-proliferative effects against various cancer cell lines. nih.gov The cytotoxic profile of Bruceine D has been demonstrated across a range of human cancer cell lines, as detailed in the table below.

The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. mdpi.commedchemexpress.comcaymanchem.comwaocp.org

Impact of Functional Group Modifications on Pharmacological Effects

The modification of functional groups on the Bruceine D scaffold can significantly alter its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. reachemchemicals.comnih.gov Strategic chemical modifications aim to enhance therapeutic efficacy while potentially reducing toxicity. reachemchemicals.com

Studies on quassinoids have shown that alterations to specific functional groups can have a profound impact on their antineoplastic activity. nih.govexplorationpub.com Key modifications and their observed effects include:

Substitution of Oxygen-Containing Groups: The presence and placement of hydroxyl (-OH) and other oxygenated groups are critical. Modifications to these groups can influence the molecule's solubility and its ability to form hydrogen bonds with target proteins. nih.govreachemchemicals.com

Methyl or -CH2OH Groups: Alterations to these alkyl groups can affect the lipophilicity of the compound, which in turn influences its ability to cross cell membranes. reddit.com

Glycosylation: The addition of a glycosyl group can impact the compound's bioavailability and targeting. nih.gov

α,β-Unsaturated Ketone: This group is often a key pharmacophore, and its modification can lead to a significant loss of cytotoxic activity. nih.gov

While specific SAR studies on a wide range of Bruceine D analogs are not extensively published, research on related compounds provides valuable insights. For instance, the synthesis of derivatives of other natural products, such as bufalin (B1668032) and tomentosin, demonstrates that even minor changes, like the introduction of new amide or triazole functionalities, can lead to significant changes in biological effects, including enhanced neuroprotective or cytotoxic activities. mdpi.commdpi.com

The table below summarizes the general effects of functional group modifications on the bioactivity of quassinoids, which can be extrapolated to Bruceine D.

This table provides a generalized summary based on SAR studies of the broader quassinoid class.

Pharmacokinetic Studies of Bruceine D

Absorption Characteristics (e.g., Oral and Intravenous Routes)

The absorption of a compound is a primary determinant of its efficacy and method of delivery. Research indicates that compounds in the bruceine family are generally absorbed after both oral and intravenous administration. researchgate.net However, detailed pharmacokinetic studies for Bruceine D have predominantly focused on the oral route, often in the context of advanced drug delivery systems designed to improve its natural solubility and absorption challenges.

One significant area of investigation involves the use of a self-nanoemulsifying drug delivery system (SNEDDS) to enhance the oral absorption of Bruceine D. nih.govresearchgate.nettandfonline.comnih.gov In a pivotal study using a rat model, the pharmacokinetics of a Bruceine D-loaded SNEDDS (BD-SNEDDS) were compared directly against a standard Bruceine D suspension. nih.govexplorationpub.com

The findings from this comparative study revealed marked differences in absorption profiles following oral administration. The BD-SNEDDS formulation led to a significantly higher maximum plasma concentration (Cmax) compared to the BD-suspension. nih.gov Furthermore, the time to reach this peak concentration (Tmax) was shorter for the BD-SNEDDS group, indicating a more rapid absorption into the bloodstream. nih.gov

These results highlight that while Bruceine D can be absorbed orally in a standard suspension, its absorption rate and the peak concentration achieved are substantially improved when formulated in a SNEDDS. nih.gov This enhancement is attributed to the nano-sized droplets formed by the SNEDDS, which increase the surface area for absorption and improve the solubility of the poorly water-soluble Bruceine D. nih.govresearchgate.nettandfonline.com While intravenous administration is a theoretical route for bruceines, specific pharmacokinetic data detailing the Cmax and Tmax of Bruceine D via this route are not extensively documented in the reviewed literature. researchgate.netexplorationpub.com

Bioavailability Considerations

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. For the bruceine family of compounds, general bioavailability is considered to be low, estimated at less than 6%. researchgate.net This poor bioavailability presents a significant hurdle for clinical application and has been a key motivator for the development of novel formulations. researchgate.netnih.gov

The enhanced bioavailability achieved with the SNEDDS formulation is a crucial finding, suggesting that with appropriate pharmaceutical formulation, the therapeutic potential of orally administered Bruceine D can be more effectively realized. nih.gov

Pharmacokinetic Parameters of Bruceine D Formulations in Rats

| Parameter | Bruceine D - Suspension | Bruceine D - SNEDDS |

| Cmax | Lower | Significantly Higher nih.gov |

| Tmax | Longer | Shorter nih.gov |

| AUC₀₋₂₄h | Lower | Significantly Larger nih.gov |

| Relative Bioavailability | 100% (Reference) | 280% |

Analytical Methodologies for Bruceine D Quantification

Chromatographic Techniques (e.g., UPLC-MS/MS)

Chromatographic techniques, often coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of Bruceine D due to its complex structure and the need for sensitivity and selectivity, especially in biological samples. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are prominent methods used in the analysis of Bruceine D and other quassinoids.

HPLC with a diode-array detector (DAD) has been utilized to determine the purity of Bruceine D, indicating a purity of >98.0% in some studies nih.govresearchgate.net. Another application of HPLC involves the simultaneous determination of multiple quassinoids, including Bruceine D, in Brucea javanica. This method employed a Cosmosil C18 column (4.6×250 mm, 5 μm) with a gradient elution program using water and methanol (B129727), and detection was performed at 221 nm hilarispublisher.com.

For the quantification of Bruceine D in biological matrices like plasma, highly sensitive techniques such as LC-MS/MS are preferred. A sensitive LC-MS/MS method for the determination of Bruceine D in rat plasma has been developed and validated. This method utilized a Luna C18 column (2.1 mm × 50 mm, 1.7 µm) with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid in water (40:60, v/v) at a flow rate of 0.25 mL/min researchgate.net. Detection was performed in selected reaction monitoring (SRM) mode using negative electrospray ionization (ESI), monitoring the precursor-to-product ion transition of m/z 409.2 → 373.2 for Bruceine D researchgate.net. The method was validated over a concentration range of 0.5-2000 ng/mL, with a total chromatography run time of 3.5 minutes researchgate.net.

Another HPLC-MS/MS method was developed and validated for the simultaneous quantification of Bruceine D and Bruceine E in rat plasma. This method employed a Zorbax SBC-18 column with gradient elution using a mobile phase system of acetonitrile and deionized water with 0.1% formic acid at a flow rate of 0.5 mL/min researchgate.net. Analytes were detected in multiple reaction monitoring (MRM) mode with electrospray positive ionization researchgate.net. Bruceine D was detected with a transition of m/z 411.2→393.2 researchgate.net.

UPLC-MS/MS methods are also employed for the analysis of quassinoids. While a specific UPLC-MS/MS method for Bruceine D in plasma was not detailed in the snippets, a similar method for bruceantinol (B162264), another quassinoid, in rat plasma utilized a UPLC BEH C18 column (2.1 mm × 50 mm) with a 3-min gradient elution of water (0.1% v/v, formic acid) and methanol (0.1%, v/v, formic acid), detected in positive ion mode MRM nih.gov. This suggests the applicability of UPLC-MS/MS for Bruceine D quantification with appropriate method development.

Sample Preparation and Biological Matrix Considerations

Analyzing Bruceine D in biological matrices such as plasma, serum, or tissue presents challenges due to the complexity of these samples, which contain numerous endogenous compounds that can interfere with the analysis. Effective sample preparation is crucial to isolate Bruceine D, remove interfering substances, and concentrate the analyte to achieve adequate sensitivity and accuracy.

Common sample preparation techniques for biological matrices include protein precipitation and liquid-liquid extraction (LLE). Protein precipitation is a relatively simple method often used to remove proteins from biological fluids before chromatographic analysis chromatographyonline.comcreative-proteomics.comwaters.com. This typically involves adding an organic solvent like methanol or acetonitrile to the sample, causing proteins to precipitate, which are then removed by centrifugation creative-proteomics.comwaters.com.

LLE is another widely used technique for extracting analytes from biological samples. In the context of quassinoids, LLE has been employed. For instance, a UPLC-MS/MS method for bruceantinol in rat plasma used simple liquid-liquid extraction with ethyl acetate (B1210297) nih.gov. LLE involves partitioning the analyte between two immiscible phases, allowing for the selective extraction of the target compound while leaving many polar interferences in the aqueous phase creative-proteomics.com.

Solid-phase extraction (SPE) is also a valuable sample preparation technique for biological matrices, offering better selectivity and cleanup compared to simple precipitation or LLE in some cases chromatographyonline.comcreative-proteomics.com. SPE utilizes a solid stationary phase to selectively retain the analyte or remove interferences based on their chemical properties chromatographyonline.comcreative-proteomics.com. While a specific SPE protocol for Bruceine D was not detailed, SPE is a general approach used for the extraction of various compounds, including vitamin D metabolites, from serum waters.com.

The choice of sample preparation method depends on the biological matrix, the concentration of Bruceine D, and the sensitivity of the analytical technique. For trace-level analysis in complex biological samples, a combination of techniques, such as protein precipitation followed by LLE or SPE, may be necessary to achieve the required sensitivity and minimize matrix effects chromatographyonline.comresearchgate.net. The goal is to obtain a clean extract containing Bruceine D at a concentration suitable for detection and quantification by the chosen chromatographic method.

Q & A

Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies?

- Discrepancies may arise from tumor microenvironment interactions. Validate findings using 3D co-culture models (e.g., cancer-associated fibroblasts) and patient-derived xenografts (PDXs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.